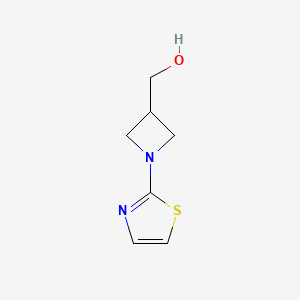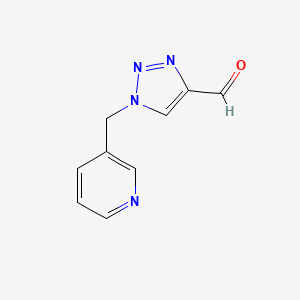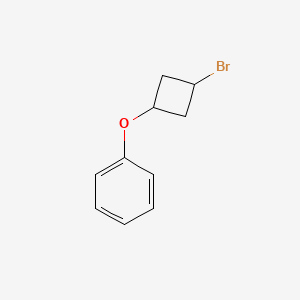
3-氯-4-吗啉基苯硼酸
描述
3-Chloro-4-morpholinophenylboronic acid is a boronic acid derivative with a molecular weight of 241.48 . The IUPAC name for this compound is 3-chloro-4-(4-morpholinyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-morpholinophenylboronic acid is 1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
3-Chloro-4-morpholinophenylboronic acid is a solid compound . More detailed physical and chemical properties were not found in the search results.
科学研究应用
3-氯-4-吗啉基苯硼酸的科学研究应用
合成杂环化合物的中间体3-氯-4-吗啉基苯硼酸是合成生物活性杂环化合物中的重要中间体。吗啉衍生物,如4‐(2‐羧乙基)吗啉-4-ium 氯化物,由于其能够形成稳定构象和氢键,展示了在创建各种生物活性结构方面的潜力 (Mazur, Pitucha, & Rzączyńska, 2007)。
形成苯硼醇化合物邻甲酰基苯硼酸与吗啉的反应导致1,3-二氢-1-羟基-3-吗啉-4-基-2,1-苯硼醇的形成。该化合物展示了与平面苯硼醇片段形成氢键二聚体的特征,表明其在创建复杂有机结构方面的潜力 (Sporzyński, Lewandowski, Rogowska, & Cyrański, 2005)。
发展N,N-螯合配体3-氯-4-吗啉基苯硼酸可参与N,N-螯合配体的发展。例如,芳基硼酸在二氯异喹啉中的催化偶联可以导致氯基的改性和双异喹啉的产生。这个过程突显了3-氯-4-吗啉基苯硼酸衍生物在形成复杂配体中的实用性 (Ford, Sinn, & Woodward, 1997)。
形成路易斯酸-碱加合物与3-氯-4-吗啉基苯硼酸相关的电子亏损硼烯化合物表现出强烈的路易斯酸性。这一特性使它们适合与各种供体形成路易斯酸-碱加合物,如1-氯-2,3,4,5-四苯硼烯与不同供体的反应所示。对这些反应的研究有助于我们理解类似硼酸衍生物的相互作用动力学 (Braunschweig et al., 2013)。
杀螺剂3-氯-4-吗啉基苯硼酸衍生物已被合成用作杀螺剂。例如,合成了4-氯-2-(吗啉-4-羰基)苯基-4'-甲氧基苯酸酯,这是一个包含吗啉基团的衍生物,展示了良好的杀螺效果。这表明了这类化合物在害虫控制应用中的潜力 (Duan et al., 2014)。
合成抗抑郁化合物特定抗抑郁药物的合成涉及3-氯-4-吗啉基苯硼酸衍生物,如4-氯-N-(3-氯丙基)苯酰胺,与吗啉的相互作用。这个过程突显了基于吗啉的硼酸衍生物在制药应用中的作用,特别是在抗抑郁药物的开发中 (Donskaya, Antonkina, Glukhan, & Smirnov, 2004)。
安全和危害
The safety information for 3-Chloro-4-morpholinophenylboronic acid includes the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 3-Chloro-4-morpholinophenylboronic acid is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Chloro-4-morpholinophenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.
属性
IUPAC Name |
(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNSBCEZWQQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



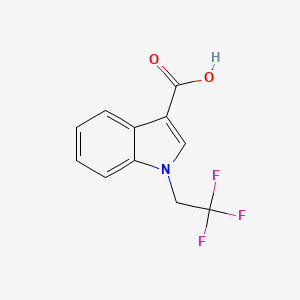
![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
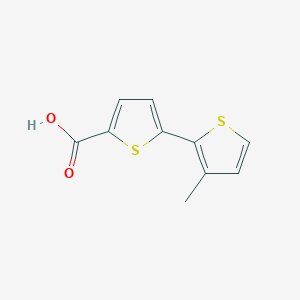
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

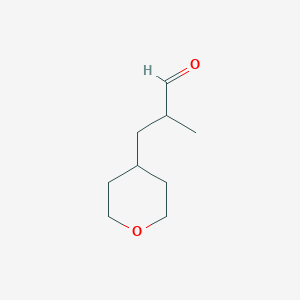

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
